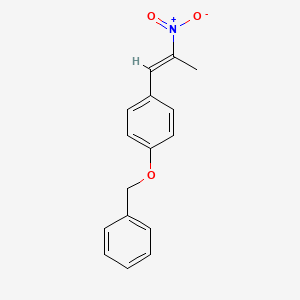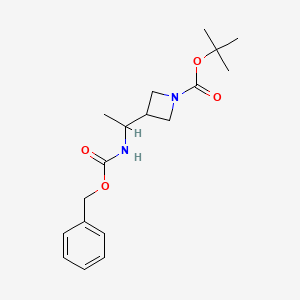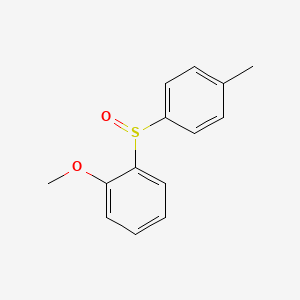
2-Methoxyphenyl 4-methylphenyl sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyphenyl 4-methylphenyl sulfoxide is an organic compound that belongs to the class of sulfoxides Sulfoxides are characterized by the presence of a sulfur atom bonded to two carbon atoms and an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyphenyl 4-methylphenyl sulfoxide typically involves the oxidation of the corresponding sulfide. One common method is the oxidation of 2-methoxyphenyl 4-methylphenyl sulfide using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic systems and optimized reaction conditions can further improve the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyphenyl 4-methylphenyl sulfoxide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, H₂O₂ in DCM at low temperatures.
Reduction: LiAlH₄, NaBH₄ in anhydrous ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN).
Major Products
Oxidation: 2-Methoxyphenyl 4-methylphenyl sulfone.
Reduction: 2-Methoxyphenyl 4-methylphenyl sulfide.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
2-Methoxyphenyl 4-methylphenyl sulfoxide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of chiral sulfoxides and sulfones.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to modulate biological activity through its sulfoxide group.
Materials Science: It is explored for its role in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic and structural properties.
Mechanism of Action
The mechanism by which 2-Methoxyphenyl 4-methylphenyl sulfoxide exerts its effects involves interactions with various molecular targets. The sulfoxide group can engage in hydrogen bonding and dipole-dipole interactions, influencing the reactivity and stability of the compound in different environments . These interactions can modulate the compound’s behavior in biological systems, affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl 4-methylphenyl sulfide: The precursor to the sulfoxide, differing by the oxidation state of the sulfur atom.
2-Methoxyphenyl 4-methylphenyl sulfone: The fully oxidized form of the sulfoxide, with different reactivity and properties.
4-Methoxyphenyl methyl sulfoxide: A structurally similar compound with a different substitution pattern on the aromatic ring.
Uniqueness
2-Methoxyphenyl 4-methylphenyl sulfoxide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
1-methoxy-2-(4-methylphenyl)sulfinylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-11-7-9-12(10-8-11)17(15)14-6-4-3-5-13(14)16-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNRSMUDOWGZRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
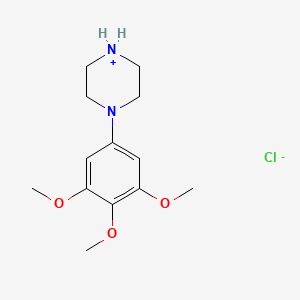
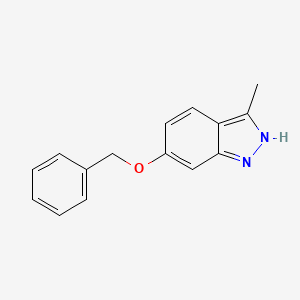
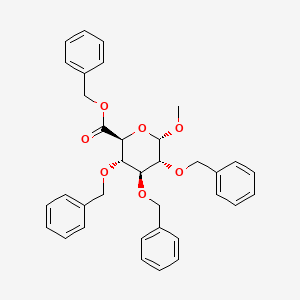
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-cyanopropoxy)oxan-2-yl]methyl acetate](/img/structure/B8119719.png)
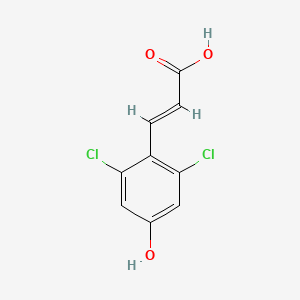
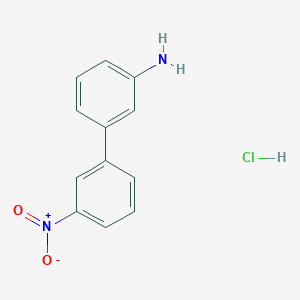
![methyl (1R,4S,5R,9S,10R,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B8119751.png)
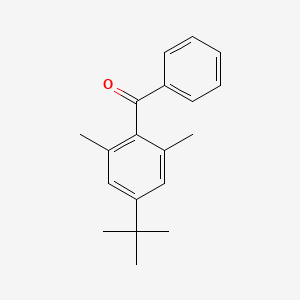
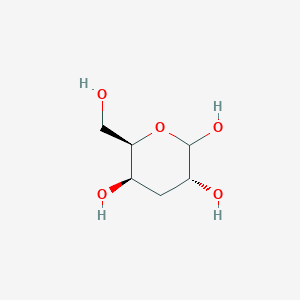
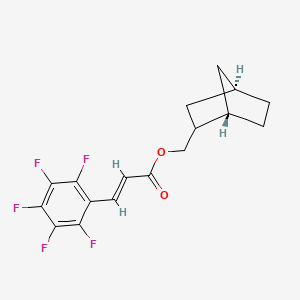
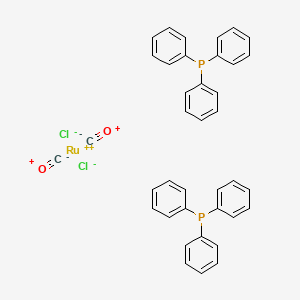
![[(4-Amino-3-methoxyphenyl)sulfanyl]formonitrile](/img/structure/B8119770.png)
